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molecular formula C12H18O5 B1456406 Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate CAS No. 1251732-99-6

Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate

Cat. No. B1456406
M. Wt: 242.27 g/mol
InChI Key: NTYPLZDKEAIYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08591943B2

Procedure details

Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate was synthesized in a manner similar to the synthesis of ethyl 3-oxo-3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate, but with 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid substituted for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Name
ethyl 3-oxo-3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:9]1[CH2:18][CH2:17][C:12]2([O:16][CH2:15][CH2:14][O:13]2)[CH2:11]C1)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].O1C2(CCC(C(O)=O)C2)OCC1.O1C2(CCC(C(O)=O)CC2)OCC1>>[O:1]=[C:2]([CH:9]1[CH2:18][CH2:17][C:12]2([O:13][CH2:14][CH2:15][O:16]2)[CH2:11]1)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
ethyl 3-oxo-3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OCC)C1CCC2(OCCO2)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CC(CC2)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC)C1CC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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